3,4,5-Trifluorophenol

Catalog No.
S609393
CAS No.
99627-05-1
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorophenol

CAS Number

99627-05-1

Product Name

3,4,5-Trifluorophenol

IUPAC Name

3,4,5-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

ZRTWIJKGTUGZJY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)O

Synonyms

3,4,5-trifluorophenol, 3,4,5-trifluorophenolate

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)O

Synthesis of Functionalized Polymers:

,4,5-Trifluorophenol finds application in the synthesis of various functionalized polymers, particularly those containing 3,4,5-trifluorophenoxymethyl groups. These polymers possess unique properties like improved thermal stability and electrical conductivity, making them valuable in various technological applications.

Source

Sigma-Aldrich. (n.d.). 3,4,5-Trifluorophenol. Retrieved March 3, 2024, from

Potential Applications in Life Sciences:

Due to the presence of fluorine atoms, 3,4,5-trifluorophenol exhibits unique lipophilicity (fat-loving) and pKa (acidity) properties. These characteristics make it a potential candidate for research in various life science fields, such as:

  • Drug discovery and development

    The lipophilic nature of 3,4,5-trifluorophenol could aid in the design and development of novel drugs with improved membrane permeability and bioavailability.

  • Enzyme inhibition studies

    The pKa of 3,4,5-trifluorophenol allows it to interact with specific functional groups in enzymes, potentially leading to their inhibition. This property can be valuable in studying enzyme mechanisms and developing new therapeutic strategies.

3,4,5-Trifluorophenol is a fluorinated derivative of phenol, where three fluorine atoms are attached to the benzene ring at positions 3, 4, and 5. It is a relatively rare organic compound, but it finds use as an intermediate in the synthesis of other valuable materials for scientific research [].


Molecular Structure Analysis

The key feature of 3,4,5-trifluorophenol's structure is the presence of three electron-withdrawing fluorine atoms on the benzene ring. This substitution alters the electronic properties of the molecule compared to phenol. The fluorine atoms are highly electronegative, pulling electron density away from the ring and towards themselves. This creates a partial positive charge on the ring, particularly at the carbon atoms where the fluorines are attached (C-3, C-4, C-5). Additionally, the bulky size of the fluorine atoms can cause steric hindrance, affecting how the molecule interacts with other molecules [].


Chemical Reactions Analysis

Synthesis of 3,4,5-trifluorophenol is not widely reported in scientific literature. However, some research suggests methods like the diazotization reaction of 3,4,5-trifluoroaniline followed by hydrolysis as a potential route for its synthesis [].

The most significant application of 3,4,5-trifluorophenol lies in its use as a building block for the synthesis of other functional materials. One notable example is its use in the preparation of difluorooxymethylene-bridged liquid crystals. The presence of the trifluorinated phenol group along with a suitable linker arm allows for the formation of liquid crystals with specific properties desired for display applications [].


Physical And Chemical Properties Analysis

  • Melting Point: 52-55 °C []
  • Density: 1.629 g/cm³ (at 20 °C) []
  • Vapor Pressure: 1.7 hPa (at 25 °C) []
  • Flash Point: 177 °C []
  • Solubility: Data on specific solubility is limited, but due to the presence of the hydroxyl group, it is expected to be slightly soluble in water and more soluble in organic solvents like ethanol or acetone.

Mechanism of Action (Not Applicable)

Specific data on the toxicity of 3,4,5-trifluorophenol is limited. However, as a general guideline, fluorinated aromatic compounds can exhibit some degree of toxicity. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood. Due to the presence of a phenolic hydroxyl group, it is expected to be a weak acid and may cause irritation upon contact with skin or eyes [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

99627-05-1

Wikipedia

3,4,5-Trifluorophenol

Dates

Modify: 2023-08-15

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